BenchChemオンラインストアへようこそ!

3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

CYP11B1 inhibition Cortisol biosynthesis Steroidogenic P450 selectivity

3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one (CAS 374763-09-4) is a fully synthetic tetracyclic small molecule (C16H14O3, MW 254.28) belonging to the cyclopenta[c]furo[2,3-f]chromen-7-one structural class. This compound features a 3,4-dimethyl substitution pattern on its furochromene-like core fused to a dihydrocyclopentanone ring, distinguishing it from mono-methyl, unsubstituted, or aryl-substituted analogs within the same scaffold family.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B5805887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C
InChIInChI=1S/C16H14O3/c1-8-6-12-14(15-13(8)9(2)7-18-15)10-4-3-5-11(10)16(17)19-12/h6-7H,3-5H2,1-2H3
InChIKeyMEDBZLODHWAXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one: Compound Profile and Procurement Baseline


3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one (CAS 374763-09-4) is a fully synthetic tetracyclic small molecule (C16H14O3, MW 254.28) belonging to the cyclopenta[c]furo[2,3-f]chromen-7-one structural class . This compound features a 3,4-dimethyl substitution pattern on its furochromene-like core fused to a dihydrocyclopentanone ring, distinguishing it from mono-methyl, unsubstituted, or aryl-substituted analogs within the same scaffold family . The compound is commercially available from multiple screening-compound suppliers (including Otava Chemicals, Interbioscreen, and Pharmeks) at purity levels typically ≥90%, with predicted physicochemical properties including a boiling point of 463.0±33.0 °C, density of 1.30±0.1 g/cm³, and a calculated ACD/LogP of 4.26 .

Why In-Class Substitution of 3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one Is Scientifically Unjustified


Within the cyclopenta[c]furo[2,3-f]chromen-7-one scaffold family, seemingly minor alterations in substituent identity and position produce functionally distinct molecules with divergent biological target engagement profiles. Commercially available close analogs include 2,3,4-trimethyl (CAS 951977-93-8), 4-methyl-3-phenyl (no CAS), 3-(3-methoxyphenyl)-4-methyl (CAS not publicly listed), and 3-(tert-butyl)-4-methyl (CAS 887862-55-7) variants [1]. These structural permutations—differing in steric bulk, electronic character, and hydrogen-bonding capacity at the 3- and 4-positions—are expected to modulate interactions with hydrophobic enzyme pockets in mechanistically distinct ways. The 3,4-dimethyl substitution pattern represents a minimally substituted, low-molecular-weight variant (MW 254.28) within this series, offering distinct physicochemical properties (LogP 4.26, zero H-bond donors, PSA 39 Ų) that directly affect membrane permeability, metabolic stability, and target selectivity relative to bulkier aryl-substituted analogs . Generic substitution based solely on scaffold similarity ignores these quantifiable differences and risks selecting a compound with an entirely different biological activity signature.

Quantitative Differentiation Evidence for 3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one


CYP11B1 Inhibition Potency and Selectivity Profile vs. CYP17 and CYP11B2

3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one demonstrates measurable inhibition of human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 6.97 × 10³ nM (6.97 μM) in a cell-based assay using V79 MZh cells expressing human CYP11B1 [1]. This is the only publicly available quantitative bioactivity datum for this specific compound. In the same experimental system, the compound exhibited substantially weaker inhibition of human CYP17 (IC50 > 1.00 × 10⁴ nM, i.e., >10 μM), indicating at least a 1.4-fold selectivity window favoring CYP11B1 over CYP17 [1]. By contrast, a structurally related analog within the broader cyclopenta[c]furo[2,3-f]chromen-7-one series—tentatively identified as a 3-substituted variant—reportedly inhibited CYP11B2 with an IC50 of 88 nM in the identical assay format, representing an approximately 79-fold greater potency at CYP11B2 than the 3,4-dimethyl compound exhibits at CYP11B1 [1][2]. This striking potency differential across targets underscores that distinct substituent patterns within this scaffold family redirect inhibitory activity toward different steroidogenic P450 enzymes. The moderate CYP11B1 activity (IC50 ~7 μM) of the 3,4-dimethyl compound, combined with negligible CYP17 inhibition, may make it suitable as a tool compound for probing cortisol biosynthesis pathways where complete enzyme ablation is undesirable [1].

CYP11B1 inhibition Cortisol biosynthesis Steroidogenic P450 selectivity Cushing's syndrome Metabolic disease

Predicted ADME Feature: High LogP and Zero H-Bond Donors Relative to Polar Analogs

The 3,4-dimethyl substitution pattern confers a predicted ACD/LogP of 4.26 with zero hydrogen-bond donors (HBD = 0) and a polar surface area (PSA) of only 39 Ų . Across the broader furochromen-7-one scaffold family, analogs bearing methoxyphenyl, fluoromethoxyphenyl, chlorophenyl, or biphenylyl substituents at the 3-position carry substantially higher molecular weights (typically 330–420 Da), additional H-bond acceptors, and larger PSA values—altering their ADME profiles. For example, 3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has a molecular weight of 346.4 Da and contains two oxygen atoms from the methoxy substituent that add H-bond acceptor capacity . While no direct comparative ADME experimental data have been published for the 3,4-dimethyl compound versus these analogs, the well-established correlation between lower PSA values (<60–70 Ų), higher LogP, and improved passive membrane permeability—including enhanced blood-brain barrier penetration potential—provides a class-level inference that this compound's physicochemical profile is meaningfully distinct from more polar, aryl-substituted congeners [1]. The compound also exhibits zero H-bond donors, a characteristic associated with reduced susceptibility to active efflux by P-glycoprotein relative to H-bond-donor-rich analogs [1].

Lipophilicity Membrane permeability Blood-brain barrier penetration ADME prediction Physicochemical profiling

Minimal Rotatable Bonds Constrain Conformational Flexibility Compared to 3-Aryl Analogs

The 3,4-dimethyl compound contains zero freely rotatable bonds as computed by the ACD/Labs fragment-based algorithm, reflecting the fully cyclized tetracyclic core with only methyl substituents . In contrast, 3-aryl-substituted analogs within this scaffold family necessarily introduce at least one rotatable bond (the C–C bond connecting the phenyl or substituted-phenyl ring to the furochromene core at position 3), and in cases such as 3-(3-methoxyphenyl) or 3-(3-fluoro-4-methoxyphenyl) variants, additional rotatable bonds are present within the substituent itself . This difference has direct entropic consequences for target binding: each freely rotatable bond frozen upon protein binding incurs an estimated entropic penalty of approximately 0.5–1.5 kcal/mol, meaning that the 3,4-dimethyl compound may realize a lower entropic cost of binding compared to 3-aryl-substituted analogs [1]. While no experimental binding thermodynamics have been reported for any compound in this series, the conformational restriction conferred by the 3,4-dimethyl substitution pattern represents a quantifiable structural parameter that differentiates this compound from flexible-side-chain congeners in scaffold-hopping and fragment-based screening campaigns.

Conformational restriction Ligand efficiency Entropic binding penalty Scaffold optimization Structure-based design

Commercial Availability and Purity Benchmarking Across Suppliers

3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one (CAS 374763-09-4) is commercially stocked by multiple established screening-compound suppliers with documented purity specifications . Otava Chemicals offers the compound at ≥90% purity in 5 μmol quantities, while Interbioscreen Ltd. supplies it at 95% purity in 25 mg units . Pharmeks Ltd. and Merck KGaA also list this CAS number, indicating multi-vendor sourcing availability . By comparison, the commercially available but less sterically minimal 2,3,4-trimethyl analog (CAS 951977-93-8) is listed by fewer suppliers, and the 3-aryl-substituted variants (e.g., 3-(4-chlorophenyl), 3-(3-fluorophenyl), 3-(3-methoxyphenyl)) are stocked by a narrower set of vendors with variable purity documentation . For procurement purposes, the 3,4-dimethyl compound is one of the most widely cataloged members of this scaffold family, offering competitive sourcing redundancy and documented batch purity that reduce supply-chain risk in screening campaigns.

Chemical procurement Screening collection Supplier comparison Purity specification Compound sourcing

Procurement-Relevant Application Scenarios for 3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one


Tool Compound for Cortisol Biosynthesis Pathway Probing (CYP11B1-Focused Studies)

Based on the documented CYP11B1 IC50 of 6.97 μM with minimal CYP17 inhibition (>10 μM), this compound is suitable as a moderate-affinity tool for studying cortisol biosynthesis in cell-based models where complete enzymatic blockade is not desired [1]. The compound's selectivity window (≥1.4-fold for CYP11B1 over CYP17) supports its use in dissecting the relative contributions of CYP11B1 versus CYP17 in steroidogenic pathways, particularly in V79 MZh or analogous adrenal cell models expressing human CYP11B1 [1]. Researchers investigating Cushing's syndrome or metabolic syndrome mechanisms may use this compound as a reference point for moderate CYP11B1 inhibition, with the important caveat that more potent and selective CYP11B1 inhibitors (e.g., compound 33, IC50 = 152 nM) exist for applications requiring near-complete target engagement [2].

CNS-Penetrant Scaffold Screening in Blood-Brain Barrier Permeability Programs

With a predicted LogP of 4.26, PSA of 39 Ų, and zero hydrogen-bond donors, this compound's physicochemical profile aligns with established criteria for CNS drug-likeness (PSA < 60–70 Ų, lower HBD count) [1][2]. This makes it a suitable scaffold representative for parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 permeability screens aimed at establishing baseline blood-brain barrier penetration potential within the furochromen-7-one chemical series. In contrast, 3-methoxyphenyl or 3-fluoromethoxyphenyl analogs—with higher molecular weights and larger PSA values—are less appropriate as CNS-permeability reference compounds for this scaffold class .

Fragment-Based Drug Discovery and Ligand-Efficiency Optimization Starting Point

The compound's low molecular weight (254.28 Da), zero rotatable bonds, and compact tetracyclic architecture make it an ideal scaffold for fragment-based screening or ligand-efficiency-driven lead optimization campaigns [1]. The absence of conformational flexibility (0 freely rotatable bonds) minimizes the entropic penalty upon target binding relative to 3-aryl-substituted analogs that introduce one or more rotatable bonds [2]. Medicinal chemistry teams pursuing structure-based design can use this compound as a minimally substituted core for systematic fragment growing at positions identified through co-crystallography or molecular docking.

Multi-Vendor Sourcing for High-Throughput Screening Library Assembly

Given its availability from at least five commercial suppliers (Otava Chemicals at ≥90% purity, Interbioscreen at 95% purity, Pharmeks, Merck KGaA, and Alinda Chemical), this compound offers superior procurement reliability compared to more narrowly sourced analogs in the same scaffold family [1]. Screening library managers can leverage this multi-vendor redundancy to negotiate competitive pricing, ensure batch-to-batch consistency through orthogonal supplier qualification, and maintain uninterrupted supply for longitudinal screening programs—advantages not available for most 3-aryl-substituted or trimethyl variants that are stocked by only 1–3 specialty vendors [2].

Quote Request

Request a Quote for 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.